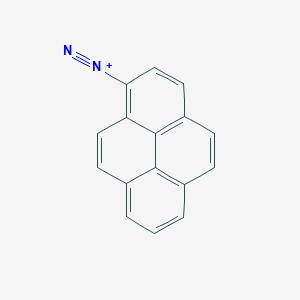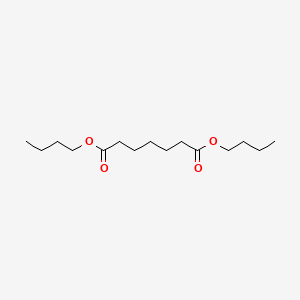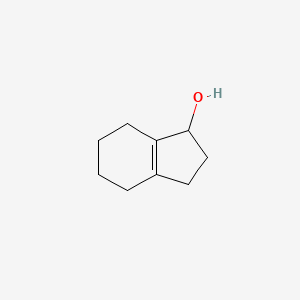![molecular formula C11H11N3O2S2 B14660804 Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate CAS No. 39136-55-5](/img/structure/B14660804.png)
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring. The overall reaction can be summarized as follows:
-
Reaction of 2-aminothiophenol with ethyl chloroformate: : [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_4(\text{NHCO}_2\text{C}_2\text{H}_5)\text{SH} + \text{HCl} ]
-
Cyclization to form benzothiazole ring: : [ \text{C}_6\text{H}_4(\text{NHCO}_2\text{C}_2\text{H}_5)\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{NCS})\text{CO}_2\text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide and herbicide.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biology: The compound is investigated for its role in enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Studied for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
属性
CAS 编号 |
39136-55-5 |
|---|---|
分子式 |
C11H11N3O2S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
ethyl N-(1,3-benzothiazol-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-16-11(15)14-9(17)13-10-12-7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H2,12,13,14,15,17) |
InChI 键 |
NCQAMPPIFHGFIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


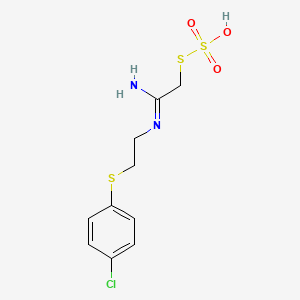
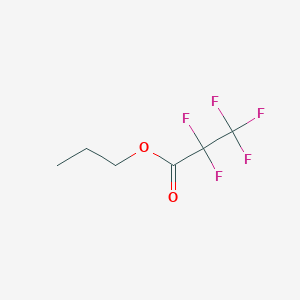
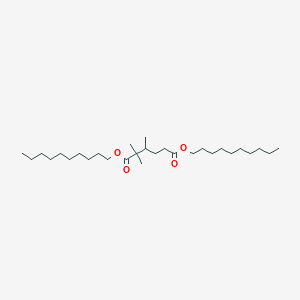

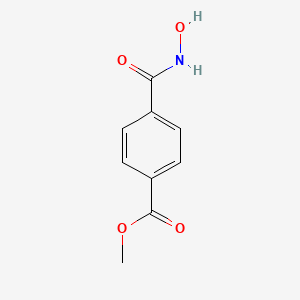
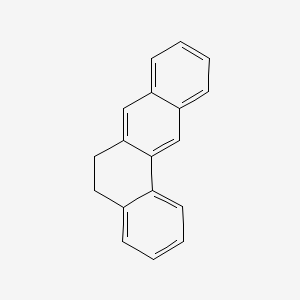


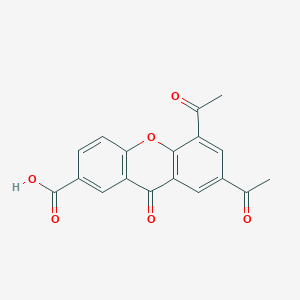
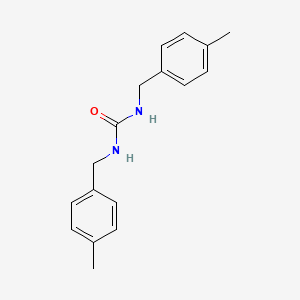
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
